molecular formula C10H11Cl2NO2 B13480395 Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate CAS No. 500772-54-3

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate

Cat. No.: B13480395
CAS No.: 500772-54-3
M. Wt: 248.10 g/mol
InChI Key: UHHYUSLSBOJVHY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate is an organic compound with the molecular formula C10H11Cl2NO2 This compound is characterized by the presence of an ethyl ester group, an amino group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(2,3-dichlorophenyl)acetate typically involves the reaction of ethyl chloroacetate with 2,3-dichloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2,3-dichloroaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2,3-dichlorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2-(2,4-dichlorophenyl)acetate: Similar structure but with different chlorine substitution pattern.

    Ethyl 2-amino-2-(3,4-dichlorophenyl)acetate: Another isomer with different chlorine positions.

Uniqueness

Ethyl 2-amino-2-(2,3-dichlorophenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with biological targets, making it distinct from other isomers.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

500772-54-3

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

ethyl 2-amino-2-(2,3-dichlorophenyl)acetate

InChI

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5,9H,2,13H2,1H3

InChI Key

UHHYUSLSBOJVHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N

Origin of Product

United States

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